N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S/c1-37-23-16-14-21(15-17-23)31-27(35)19-38-29-33-32-26(34(29)22-10-3-2-4-11-22)18-30-28(36)25-13-7-9-20-8-5-6-12-24(20)25/h2-17H,18-19H2,1H3,(H,30,36)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEMTNMXPKDFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into three primary building blocks:
- 1,2,4-Triazole core with a phenyl group at position 4 and a sulfanyl-methyl-carbamoyl side chain at position 5.
- Naphthalene-1-carboxylic acid for the carboxamide linkage.
- 4-Methoxyphenylcarbamoylmethyl sulfanyl substituent.
Retrosynthetic cleavage suggests convergent synthesis via late-stage coupling of the triazole intermediate with naphthalene-1-carboxylic acid and subsequent functionalization of the sulfanyl group.
Stepwise Synthesis Protocol
Formation of the 1,2,4-Triazole Core
The triazole scaffold is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative procedure involves:
- Reacting 4-phenyl-3-thiosemicarbazide with ethyl glyoxylate in ethanol under reflux to yield 4-phenyl-4H-1,2,4-triazole-3-thiol.
- Key Reaction Parameters :
- Solvent: Ethanol (reflux, 12 hours)
- Yield: 78–85%.
Introduction of the Sulfanyl-Methyl-Carbamoyl Group
The sulfanyl group at position 5 is functionalized via nucleophilic substitution:
- Treating 4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
- Optimization Insight :
Coupling with Naphthalene-1-carboxylic Acid
The triazole intermediate is coupled with naphthalene-1-carboxylic acid using carbodiimide-based coupling agents:
- Activating naphthalene-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Adding the triazole-methylamine derivative to form the amide bond.
- Critical Conditions :
Final Functionalization with 4-Methoxyphenylcarbamoyl Group
The methylene bridge is amidated with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base:
Optimization of Key Synthetic Steps
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 8.12–7.89 (m, 7H, naphthalene-H), 7.65 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.92 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.52 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C asym).
Comparative Analysis of Synthetic Routes
Linear vs. Convergent Synthesis
Green Chemistry Alternatives
- Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact but increases cost by 30%.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxyaniline group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various amines are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline group yields quinone derivatives, while reduction of the nitro group results in amine derivatives .
Scientific Research Applications
The compound exhibits significant biological activity that can be harnessed for therapeutic purposes.
1.1 Antimycobacterial Activity
Research indicates that naphthalene carboxamide derivatives demonstrate promising antimycobacterial properties. For instance, certain derivatives have shown two-fold higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin and ciprofloxacin . This suggests that N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide may be effective in treating infections caused by resistant strains of mycobacteria.
1.2 Protein Kinase Inhibition
The compound has been studied for its ability to inhibit protein kinases, which are critical in regulating various cellular processes. Inhibitors of protein kinases are valuable in treating diseases such as cancer, inflammation, and autoimmune disorders . The dual inhibitory activity against both protein kinases and histone deacetylases positions this compound as a potential candidate for the treatment of malignancies and other related conditions.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
2.1 Lipophilicity and Biological Activity
The lipophilicity of various naphthalene carboxamide derivatives has been correlated with their biological activity. For example, compounds with higher lipophilicity showed enhanced antimycobacterial activity . The log P values indicate that substituents on the aromatic rings significantly influence the compound's interaction with biological membranes, thereby affecting its therapeutic efficacy.
2.2 Modifications for Enhanced Activity
Modifying substituents on the naphthalene core can lead to increased potency against specific targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the importance of chemical modifications in developing more effective therapeutic agents.
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimycobacterial and anticancer activities.
3.1 Treatment of Inflammatory Diseases
Given its ability to inhibit protein kinase pathways involved in inflammation, this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The modulation of these pathways could lead to reduced inflammation and improved patient outcomes.
3.2 Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structural frameworks possess neuroprotective properties. By targeting specific signaling pathways involved in neurodegeneration, this compound could potentially be explored for conditions like Alzheimer's disease and other neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes. This compound may inhibit enzymes or disrupt cellular membranes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Core Variations
N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide ()
- Core : 1,3,4-Thiadiazole (instead of 1,2,4-triazole).
- Substituents : A (4-methylphenyl)methylsulfanyl group and naphthalene-1-carboxamide.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()
- Core : 1,3,4-Oxadiazole.
- Substituents : Chlorobenzylsulfanyl and toluenesulfonamide.
- Key Difference : Oxadiazoles are less electron-rich than triazoles, which may reduce π-π stacking interactions in biological targets .
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) ()
- Core : 1,2,4-Triazole.
- Substituents : 4-Methoxybenzyl and naphthalene-1-carbothioate.
- Key Difference : The carbothioate ester replaces the carboxamide, impacting solubility and hydrolytic stability .
KA Series (N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides) ()
- Core : 1,2,4-Triazole.
- Substituents : Pyridin-4-yl and substituted aryl carbamoyl methyl sulfanyl groups.
- Activity: Derivatives with electron-withdrawing groups on the phenyl ring (e.g., -NO2, -Cl) showed enhanced antimicrobial and antioxidant activities . This suggests that electronic modulation of substituents significantly influences bioactivity.
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(1H-Indazol-6-yl)acetamide ()
- Substituents : 4-Chlorophenyl, 4-methylphenyl, and indazolyl groups.
Physicochemical and Spectroscopic Comparisons
- Target Compound : Molecular weight 537.63 g/mol; structural complexity likely results in moderate solubility.
- N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (): Naphthalene-2-carboxamide (vs. 1-carboxamide) may alter π-stacking interactions in biological systems .
Biological Activity
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure
The compound is characterized by a naphthalene backbone with various substituents that enhance its biological activity. The presence of the triazole ring and the methoxyphenyl group are particularly noteworthy for their roles in pharmacological interactions.
Antimicrobial Activity
Recent studies have indicated that related compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds derived from naphthalene-1-carboxanilides have shown promising activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin with two- to three-fold higher efficacy .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Name | Target Organism | Activity (IC50) |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 0.5 µM |
| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 0.6 µM |
| N-(4-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 0.7 µM |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. For example, derivatives similar to this compound have been evaluated against various cancer cell lines, including breast and colon cancer.
Case Study: Anticancer Efficacy
A study reported that triazole derivatives inhibited cancer cell proliferation with IC50 values ranging from 0.24 µM to 3.45 µM across different cell lines . The specific compound's mechanism of action appears to involve the inhibition of tubulin polymerization and interference with cell cycle progression.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | MCF7 (breast cancer) | 0.67 |
| Triazole derivative B | HCT116 (colon cancer) | 0.80 |
| Triazole derivative C | ACHN (renal cancer) | 0.87 |
Anti-inflammatory Activity
Compounds similar in structure to this compound have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as IL-6 and TNF-alpha.
Research Findings:
In vitro studies revealed that certain derivatives could reduce the expression of these pro-inflammatory cytokines in lipopolysaccharide-induced models .
Table 3: Anti-inflammatory Efficacy
| Compound Name | Inflammatory Mediator | IC50 (µM) |
|---|---|---|
| Triazole derivative D | IL-6 | 0.04 |
| Triazole derivative E | TNF-alpha | 0.88 |
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis of this triazole-naphthalene hybrid requires precise control of reaction parameters:
- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) are preferred due to their ability to stabilize intermediates and enhance reaction rates .
- Temperature: Moderate temperatures (60–80°C) are critical to avoid decomposition of the sulfanyl-linked intermediates .
- Catalysts: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve yield during carboxamide bond formation .
- Reaction time: Multi-step reactions may require 12–24 hours for completion, monitored via TLC or HPLC .
Basic: What spectroscopic methods confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the positions of the methoxyphenyl, triazole, and naphthalene moieties. Aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–170 ppm are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) and rules out impurities .
- Infrared (IR) Spectroscopy: Stretching frequencies for amide (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups validate functional groups .
Basic: How does pH and temperature affect the compound’s stability during storage?
Answer:
- pH Sensitivity: The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the carboxamide bond. Neutral buffers (pH 6–8) are recommended for long-term storage .
- Temperature: Decomposition occurs above 40°C, as observed in accelerated stability studies. Storage at 4°C in desiccated conditions preserves integrity .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions often arise from assay-specific variables:
- Orthogonal Assays: Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to differentiate direct target effects from off-target cytotoxicity .
- Dose-Response Curves: Ensure consistent IC50/EC50 values across multiple replicates. Discrepancies may indicate assay interference (e.g., compound fluorescence quenches readouts) .
- Proteomic Profiling: Use affinity chromatography or thermal shift assays to identify off-target interactions that explain variability .
Advanced: What computational strategies predict the compound’s binding modes to biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger’s Glide model interactions with enzymes (e.g., kinases) or receptors. Focus on the triazole core’s hydrogen-bonding potential and the naphthalene group’s hydrophobic interactions .
- MD Simulations: Run 100+ ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- QSAR Models: Develop quantitative structure-activity relationships using substituent variations (e.g., methoxy vs. ethoxy groups) to optimize potency .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aryl rings to probe electronic effects on activity .
- Linker Optimization: Substitute the sulfanyl (-S-) bridge with sulfonyl (-SO2-) or methylene (-CH2-) groups to evaluate steric and electronic impacts .
- Biological Testing: Screen derivatives against panels of cancer cell lines (e.g., NCI-60) or microbial strains to identify selectivity trends .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA: Use reverse-phase C18 columns with photodiode array detection (PDA) to separate and quantify impurities (e.g., unreacted intermediates) at 254 nm .
- LC-MS/MS: Detect sub-ppm levels of byproducts via multiple reaction monitoring (MRM), focusing on common side products like hydrolyzed carboxamides .
- Elemental Analysis: Confirm stoichiometric ratios of C, H, N, and S to validate purity >98% .
Advanced: How to evaluate the compound’s pharmacokinetic properties in preclinical models?
Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes to estimate metabolic half-life (t1/2) .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (% unbound) .
- In Vivo Studies: Administer via intravenous/oral routes in rodents to calculate bioavailability (AUC0–24h) and tissue distribution via LC-MS .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- CRISPR Knockout: Generate gene-edited cell lines lacking the putative target to confirm on-target effects .
- Chemical Proteomics: Use photoaffinity labeling with a biotinylated derivative to map interacting proteins .
- Negative Controls: Include structurally analogous but inactive compounds (e.g., carboxamide → ester derivatives) to rule out assay artifacts .
Advanced: How to optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMSO/water) to grow single crystals .
- Cryoprotection: Soak crystals in glycerol-containing cryobuffers (20–30% v/v) before flash-freecing in liquid nitrogen .
- Data Collection: Collect high-resolution (<1.5 Å) datasets at synchrotron facilities to resolve the triazole and naphthalene moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
